Superior Pain Relief at 150 mg/day Compared to Standard Doses of Ibuprofen, Naproxen, and Celecoxib in OA/RA
In a network meta-analysis of 176 studies encompassing 146,524 patients with osteoarthritis (OA) or rheumatoid arthritis (RA), diclofenac at 150 mg/day was likely to be more effective in alleviating pain than celecoxib 200 mg/day, naproxen 1000 mg/day, and ibuprofen 2400 mg/day [1]. The analysis was based on pain relief measured by visual analogue scale (VAS) and other validated arthritis indices.
| Evidence Dimension | Efficacy in alleviating pain |
|---|---|
| Target Compound Data | Diclofenac 150 mg/day |
| Comparator Or Baseline | Celecoxib 200 mg/day, Naproxen 1000 mg/day, Ibuprofen 2400 mg/day |
| Quantified Difference | Likely to be more effective (Bayesian network meta-analysis) |
| Conditions | Network meta-analysis of 176 RCTs in OA/RA patients |
Why This Matters
This evidence directly supports the selection of diclofenac over these common alternatives when maximum analgesic efficacy is the primary requirement in pain or inflammation research models.
- [1] van Walsem A, Pandhi S, Nixon RM, Guyot P, Karabis A, Moore RA. Relative benefit-risk comparing diclofenac to other traditional non-steroidal anti-inflammatory drugs and cyclooxygenase-2 inhibitors in patients with osteoarthritis or rheumatoid arthritis: a network meta-analysis. Arthritis Res Ther. 2015;17(1):66. Published 2015 Mar 19. doi:10.1186/s13075-015-0554-0 View Source
